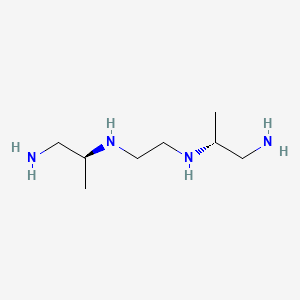
1,2-Propanediamine, N2,N2'-1,2-ethanediylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediamine, N2,N2'-1,2-ethanediylbis- is a chemical compound with the molecular formula C6H16N2. It is also known as 1,2-Diaminopropane or Propylenediamine. This compound is a diamine, meaning it contains two amine groups (-NH2) attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Propanediamine, N2,N2'-1,2-ethanediylbis- can be synthesized through various methods, including the reaction of ethylene glycol with ammonia under high pressure and temperature conditions. Another method involves the reduction of certain nitriles or nitro compounds.
Industrial Production Methods: In an industrial setting, the compound is typically produced through the reaction of ethylene oxide with ammonia. This process is carried out in a reactor under controlled conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
1,2-Propanediamine, N2,N2'-1,2-ethanediylbis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo-compounds.
Reduction: It can be reduced to form amines or amides.
Substitution: The amine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation products include aldehydes, ketones, and carboxylic acids.
Reduction: Reduction products include primary, secondary, and tertiary amines.
Substitution: Substitution reactions can lead to the formation of alkylated amines.
Scientific Research Applications
1,2-Propanediamine, N2,N2'-1,2-ethanediylbis- has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of protein interactions and enzyme activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Propanediamine, N2,N2'-1,2-ethanediylbis- exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its amine groups, which can form bonds with other molecules. The pathways involved may include enzyme inhibition, receptor binding, or chemical catalysis.
Comparison with Similar Compounds
Ethylenediamine (C2H8N2)
Propylenediamine (C3H10N2)
Butanediamine (C4H12N2)
Properties
CAS No. |
36678-65-6 |
|---|---|
Molecular Formula |
C8H22N4 |
Molecular Weight |
174.29 g/mol |
IUPAC Name |
(2S)-2-N-[2-[[(2R)-1-aminopropan-2-yl]amino]ethyl]propane-1,2-diamine |
InChI |
InChI=1S/C8H22N4/c1-7(5-9)11-3-4-12-8(2)6-10/h7-8,11-12H,3-6,9-10H2,1-2H3/t7-,8+ |
InChI Key |
PQQFEOVQJBNJJF-OCAPTIKFSA-N |
Isomeric SMILES |
C[C@H](CN)NCCN[C@@H](C)CN |
Canonical SMILES |
CC(CN)NCCNC(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















